

The Structural Elucidation of Benzanilides: A Theoretical and Computational Perspective

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Compound of Interest		
Compound Name:	Benzanilide, 2'-benzoylthio-	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzanilide, a simple amide, and its derivatives represent a core scaffold in a multitude of biologically active compounds, ranging from antifungals and herbicides to potent inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.[1][2] Understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of these molecules is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the structural characteristics of benzanilides, complemented by detailed experimental protocols and a focus on data-driven insights.

Conformational Landscape of Benzanilide

The biological activity of benzanilide derivatives is intrinsically linked to their conformation, which is governed by the rotational freedom around several key bonds. The central amide bond imparts a degree of planarity, while rotations around the N-phenyl and C-phenyl bonds give rise to a complex conformational energy landscape.

Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in mapping this landscape and identifying the most stable conformers. These studies typically involve geometry optimization of various possible rotamers to determine their relative energies.



Key Conformational Features

- Amide Bond (cis/trans): The amide bond in benzanilides predominantly exists in the lowerenergy trans conformation.
- N-Phenyl and C-Phenyl Ring Orientations: The dihedral angles between the plane of the amide bond and the two phenyl rings are crucial determinants of the overall molecular shape. Steric hindrance between the ortho-hydrogens of the phenyl rings and the amide group often leads to non-planar arrangements.

Quantitative Structural Data

Computational and experimental studies provide precise quantitative data on the molecular geometry of benzanilides. The following tables summarize key bond lengths, bond angles, and dihedral angles for the parent benzanilide molecule, derived from both X-ray crystallography and DFT calculations.

Table 1: Experimental Bond Lengths and Angles for Benzanilide (CSD Entry: 204034)[3]

Bond/Angle	Length (Å) / Angle (°)
C-O	1.235
C-N	1.345
N-C(aniline)	1.427
C-C(benzoyl)	1.493
∠ O-C-N	122.5
∠ C-N-C(aniline)	127.8

Table 2: DFT Calculated Geometric Parameters for Benzanilide (B3LYP/6-311++G(d,p))



Parameter	Value (Å / °)
Bond Lengths	
C=O	1.229
C-N	1.365
N-C(aniline)	1.418
C-C(benzoyl)	1.502
Bond Angles	
∠ O=C-N	121.9
∠ C-N-C(aniline)	128.5
Dihedral Angles	
O=C-N-C(aniline)	178.2
C-N-C(aniline)-C(ortho)	35.4
N-C-C(benzoyl)-C(ortho)	-25.8

Intermolecular Interactions

In the solid state and in biological systems, benzanilides engage in a variety of non-covalent interactions that dictate their packing and binding affinities. Hydrogen bonding and π - π stacking are the most prominent of these interactions.

Hydrogen Bonding

The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. In the crystalline state, benzanilide molecules form chains through intermolecular N-H···O hydrogen bonds.

Caption: Intermolecular hydrogen bonding in benzanilide.

Experimental Protocols



Computational Chemistry (DFT)

Objective: To determine the optimized geometry and electronic properties of a benzanilide derivative.

Methodology:

- Structure Building: The 3D structure of the benzanilide derivative is built using molecular modeling software (e.g., GaussView, Avogadro).
- Conformational Search (Optional but Recommended): A preliminary conformational search can be performed using a lower level of theory (e.g., semi-empirical PM7) to identify low-energy conformers.
- Geometry Optimization: The geometry of the most stable conformer(s) is optimized using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
- Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra (IR, Raman).
- Analysis: The optimized geometry (bond lengths, angles, dihedral angles), electronic properties (HOMO-LUMO gap, molecular electrostatic potential), and spectroscopic data are analyzed.

Caption: A typical workflow for a DFT study of a benzanilide derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the structure of a synthesized benzanilide derivative in solution.

Methodology:

• Sample Preparation: Dissolve approximately 5-10 mg of the benzanilide derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.



- ¹H NMR Spectroscopy:
 - Acquire a one-dimensional ¹H NMR spectrum.[5]
 - Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals.
 - Analyze the chemical shifts, coupling constants, and integration to assign the protons in the molecule.
- ¹³C NMR Spectroscopy:
 - Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling.
 - Longer acquisition times are typically required due to the low natural abundance of ¹³C.
 - Analyze the chemical shifts to identify the different carbon environments in the molecule.
- 2D NMR Spectroscopy (Optional): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of all proton and carbon signals.[6]

Benzanilides in Drug Discovery: Targeting Signaling Pathways

The structural features of benzanilides make them ideal scaffolds for the design of inhibitors that target specific protein kinases and other enzymes involved in cellular signaling.

Inhibition of the EGFR/PI3Kβ/AKT/mTOR Pathway

Certain coumarin--benzanilide hybrids have been shown to exhibit potent anti-prostate cancer activity by targeting the EGFR and PI3Kβ kinases.[7] Inhibition of these kinases disrupts the downstream AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.



Caption: Inhibition of the EGFR/PI3K β /AKT/mTOR signaling pathway by a benzanilide derivative.

Conclusion

Theoretical and computational studies are indispensable tools in modern chemical research and drug discovery, providing detailed insights into the structural and electronic properties of molecules like benzanilides. When integrated with experimental data from techniques such as X-ray crystallography and NMR spectroscopy, these computational approaches facilitate a deeper understanding of structure-activity relationships. This knowledge is crucial for the rational design of new benzanilide derivatives with enhanced biological activity and therapeutic potential. The continued development of computational methods and high-performance computing promises to further accelerate the discovery and optimization of benzanilide-based drugs.

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